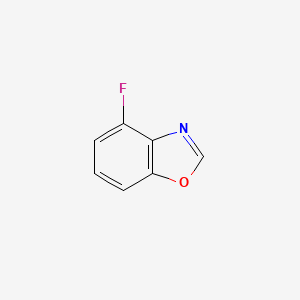

4-Fluorobenzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorobenzoxazol es un derivado fluorado de benzoxazol, un compuesto orgánico aromático. Los benzoxazoles son conocidos por su estructura cíclica de oxazol fusionada a benceno, que les confiere propiedades químicas únicas.

Métodos De Preparación

La síntesis de 4-Fluorobenzoxazol se puede lograr a través de varios métodos:

Incorporación de átomo de Flúor: Un enfoque común implica la sustitución nucleofílica de un átomo de cloro en 2-clorobenzoxazol con un átomo de flúor.

Fluoración electroquímica: Otro método implica la fluoración electroquímica de 4-metil-2-(propargiltio)oxazoles utilizando fluoruro de tetraetilammonio como electrolito de soporte y fuente de fluoruro.

Trifluorometilación radicalaria: Este método utiliza el reactivo de Fenton (FeSO₄ o ferroceno y H₂O₂) para generar un radical etoxicarbonildifluorometil electrofílico, que reacciona con derivados de benceno y compuestos heteroaromáticos.

Análisis De Reacciones Químicas

4-Fluorobenzoxazol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, especialmente involucrando derivados halogenados.

Sustitución aromática electrofílica: El átomo de flúor puede dirigir la sustitución electrofílica a las posiciones orto y para con respecto al anillo de oxazol.

4. Aplicaciones en investigación científica

4-Fluorobenzoxazol tiene una amplia gama de aplicaciones en investigación científica:

Química medicinal: Se utiliza en el desarrollo de agentes anticancerígenos y antimicrobianos.

Ciencia de materiales: El compuesto se utiliza en la síntesis de materiales avanzados, incluidos polímeros y cristales líquidos, debido a sus propiedades electrónicas únicas.

Investigación biológica: Sirve como una sonda en estudios biológicos para comprender la interacción de los compuestos fluorados con los sistemas biológicos.

Aplicaciones Científicas De Investigación

4-Fluorobenzoxazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of anticancer and antimicrobial agents.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

Biological Research: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

Mecanismo De Acción

El mecanismo de acción de 4-Fluorobenzoxazol implica su interacción con dianas moleculares y vías específicas:

Comparación Con Compuestos Similares

4-Fluorobenzoxazol se puede comparar con otros benzoxazoles fluorados y compuestos relacionados:

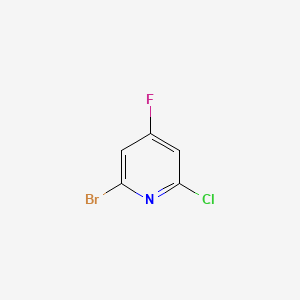

Compuestos similares: Ejemplos incluyen 2-fluorobenzoxazol, 5-fluorobenzoxazol y 6-fluorobenzoxazol.

Propiedades

IUPAC Name |

4-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWKZQHXUVRZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)

![[[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12292098.png)

![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)

![3-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B12292111.png)

![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)

![2-[(11E)-11-[3-[bis(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12292123.png)

![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)

![4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)

![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide](/img/structure/B12292149.png)

![Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12292169.png)